molecular formula C19H21BrO B14520747 2-(4-Bromophenyl)-1-(4-pentylphenyl)ethan-1-one CAS No. 62856-24-0

2-(4-Bromophenyl)-1-(4-pentylphenyl)ethan-1-one

Cat. No.: B14520747
CAS No.: 62856-24-0
M. Wt: 345.3 g/mol
InChI Key: QVDDHQRULUSDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-1-(4-pentylphenyl)ethan-1-one is an organic compound characterized by the presence of a bromophenyl group and a pentylphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(4-pentylphenyl)ethan-1-one typically involves the reaction of 4-bromobenzaldehyde with 4-pentylbenzene in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-(4-pentylphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-1-(4-pentylphenyl)ethan-1-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(4-pentylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1-(4-pentylphenyl)ethan-1-one: Similar structure with a chlorine atom instead of bromine.

    2-(4-Methylphenyl)-1-(4-pentylphenyl)ethan-1-one: Similar structure with a methyl group instead of bromine.

    2-(4-Fluorophenyl)-1-(4-pentylphenyl)ethan-1-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

2-(4-Bromophenyl)-1-(4-pentylphenyl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where the bromine atom plays a crucial role in the compound’s behavior and properties.

Properties

CAS No.

62856-24-0

Molecular Formula

C19H21BrO

Molecular Weight

345.3 g/mol

IUPAC Name

2-(4-bromophenyl)-1-(4-pentylphenyl)ethanone

InChI

InChI=1S/C19H21BrO/c1-2-3-4-5-15-6-10-17(11-7-15)19(21)14-16-8-12-18(20)13-9-16/h6-13H,2-5,14H2,1H3

InChI Key

QVDDHQRULUSDKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.